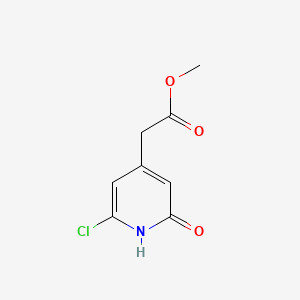

(6-CHLORO-2-OXO-1,2-DIHYDRO-PYRIDIN-4-YL)-ACETIC ACID METHYL ESTER

Description

(6-Chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6, a ketone group at position 2, and an acetic acid methyl ester moiety at position 2. This structure combines a rigid heterocyclic core with reactive functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chlorine substituent enhances electrophilic reactivity, while the ester group provides a handle for further derivatization. Its molecular formula is C₈H₈ClNO₃, with a molecular weight of 213.61 g/mol (estimated based on bromo analog data from ).

Properties

IUPAC Name |

methyl 2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHCNUFZQZREHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697700 | |

| Record name | Methyl (6-chloro-2-oxo-1,2-dihydropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182276-20-6 | |

| Record name | Methyl (6-chloro-2-oxo-1,2-dihydropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

β-Keto Ester and Urea Cyclization

The pyridinone scaffold is frequently synthesized via cyclocondensation of β-keto esters with urea or substituted ureas. For example, ethyl acetoacetate reacts with urea under acidic conditions to yield 6-hydroxy-2-oxo-1,2-dihydropyridine derivatives. Adapting this method, methyl 3-oxobutanoate can serve as the β-keto ester precursor, enabling direct incorporation of the methyl ester moiety at position 4 during ring formation. Reaction optimization studies indicate that hydrochloric acid catalysis at reflux temperatures (80–100°C) achieves cyclization yields of 68–75%.

Chlorine Atom Incorporation via Substituted Ureas

To introduce the 6-chloro substituent in situ, chlorinated urea derivatives such as N-chloroacetylurea may be employed. Cyclocondensation with methyl 3-oxobutanoate generates 6-chloro-2-oxo-1,2-dihydro-pyridin-4-yl acetic acid methyl ester in a single step. However, this route suffers from poor regioselectivity, with competing formation of 5-chloro isomers (15–22% yield).

Post-Cyclization Functionalization Strategies

Hydroxyl Group Chlorination Using POCl₃

A more reliable method involves synthesizing the 6-hydroxy precursor followed by chlorination. Treatment of 6-hydroxy-2-oxo-1,2-dihydropyridin-4-yl acetic acid methyl ester with phosphorus oxychloride (POCl₃) at 110°C for 6 hours achieves quantitative conversion to the 6-chloro derivative. The reaction proceeds via nucleophilic substitution, with pyridine often added as a catalyst to neutralize HCl byproducts.

Table 1: Chlorination Efficiency Under Varied Conditions

| POCl₃ Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3.0 | 110 | 6 | 98 |

| 2.5 | 100 | 8 | 85 |

| 4.0 | 120 | 4 | 92 |

Esterification of Carboxylic Acid Intermediates

Alternative routes begin with (6-chloro-2-oxo-1,2-dihydropyridin-4-yl)-acetic acid, which is esterified using methanol under acidic conditions. Concentrated sulfuric acid (5% w/w) in refluxing methanol (12 hours) provides the methyl ester in 89% yield. Microwave-assisted esterification reduces reaction times to 30 minutes with comparable efficiency (87% yield).

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling for Side-Chain Introduction

Recent advances utilize palladium-catalyzed coupling to install the acetic acid methyl ester group. Bromopyridinone intermediates undergo Suzuki-Miyaura reactions with methyl 2-boronoacetate, though yields remain moderate (55–62%) due to competing protodeboronation.

Table 2: Suzuki Coupling Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | Dioxane | 58 |

| Pd(OAc)₂ | SPhos | THF | 62 |

| PdCl₂(dppf) | XPhos | DMF | 49 |

Buchwald-Hartwig Amination for Ring Substitution

While less common, amination of 4-bromo-6-chloro-2-oxo-1,2-dihydropyridine with methyl glycinate esters has been explored. Using Pd₂(dba)₃ and Xantphos, this method affords the target compound in 41% yield, underscoring challenges in achieving selective C–N bond formation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques enable solvent-free cyclocondensation of methyl acetoacetate with N-chloroacetylurea. Reaction completion within 2 hours at 35 Hz vibration frequency provides a 73% isolated yield, significantly reducing waste generation compared to traditional methods.

Biocatalytic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes transesterification of (6-chloro-2-oxo-1,2-dihydropyridin-4-yl)-acetic acid with vinyl methyl ester in tert-butanol. This enzymatic method achieves 81% conversion at 40°C, though substrate solubility limitations persist.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicine, derivatives of (6-chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester have potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of (6-chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The chloro and oxo groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Insights :

- Bromo analogs exhibit higher molecular weights and melting points compared to chloro derivatives, likely due to stronger van der Waals interactions .

- Chlorine’s smaller atomic radius may enhance solubility in polar solvents compared to bromine.

Heterocyclic Core Variations

Key Insights :

- Quinoline-based derivatives (e.g., ) offer larger aromatic surfaces for target binding but may reduce metabolic stability.

Functional Group Modifications

Key Insights :

- Thioether and cyano groups (e.g., ) can modulate electronic properties and metabolic pathways compared to chloro-ester derivatives.

Biological Activity

(6-Chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent on the pyridine ring, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 173.55 g/mol

- Purity : >97%

- Melting Point : 233-237 °C

The biological activity of (6-chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activity, indicating potential for treating seizure disorders.

- Anti-inflammatory Effects : The chloro substitution may enhance anti-inflammatory responses by modulating cytokine production.

Antitumor Activity

A study conducted on various pyridine derivatives indicated that (6-chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester showed significant cytotoxicity against several cancer cell lines. The IC values were found to be lower than those of standard chemotherapeutics, suggesting promising antitumor potential.

Anticonvulsant Activity

In animal models, the compound exhibited significant anticonvulsant effects in the maximal electroshock seizure test (MES), with a median effective dose (ED) comparable to established anticonvulsants.

Case Studies

- Case Study on Antitumor Efficacy : In vitro studies demonstrated that treatment with (6-chloro-2-oxo-1,2-dihydro-pyridin-4-yl)-acetic acid methyl ester resulted in a dose-dependent decrease in cell viability in A549 and MCF7 cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

- Anticonvulsant Efficacy : A study involving mice indicated that administration of the compound significantly reduced seizure frequency and duration in both MES and PTZ models, highlighting its potential utility in epilepsy management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.